molecular formula C23H24FNO7 B1678477 Paroxetine maleate CAS No. 64006-44-6

Paroxetine maleate

Cat. No. B1678477
CAS RN: 64006-44-6
M. Wt: 445.4 g/mol
InChI Key: AEIUZSKXSWGSRU-QXGDPHCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paroxetine maleate is a selective serotonin reuptake inhibitor (SSRI) used to treat major depressive disorder, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . It is also used to treat the premenstrual dysphoric disorder, post-traumatic stress disorder, and chronic headache .


Molecular Structure Analysis

The chemical formula of Paroxetine maleate is C23H24FNO7 . Its exact mass is 445.15 and its molecular weight is 445.440 . The elemental analysis shows that it contains Carbon (62.02%), Hydrogen (5.43%), Fluorine (4.27%), Nitrogen (3.14%), and Oxygen (25.14%) .


Chemical Reactions Analysis

Paroxetine is almost completely metabolized in animals and the human system. It is well-absorbed orally and undergoes extensive first-pass metabolism that is partially saturable. Its metabolites are pharmacologically inactive in vivo. Paroxetine metabolism is mediated in part by CYP2D6, CYP2B6 .


Physical And Chemical Properties Analysis

Paroxetine maleate is a white to off-white solid . It is soluble in DMSO to about 12 mg/mL but is insoluble in water .

Mechanism of Action

Target of Action

Paroxetine Maleate, commonly known as Paxil, is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT), a type of monoamine transporter that transports serotonin from the synaptic cleft back to the presynaptic neuron . The SERT is crucial to the etiology of affective disorders .

Mode of Action

Paroxetine enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin via the SERT receptor . This inhibition raises the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .

Biochemical Pathways

Paroxetine’s action on the SERT affects the serotonin system, a key biochemical pathway in the brain. This can lead to downstream effects such as mood elevation and reduction in anxiety .

Pharmacokinetics

Paroxetine is metabolized in the liver, largely mediated by cytochrome CYP2D6, with contributions from CYP3A4 and possibly other cytochrome enzymes . Genetic polymorphisms of the CYP2D6 enzyme may alter the pharmacokinetics of this drug . The metabolism of paroxetine by two metabolic pathways provides a buffer against dramatic increases in plasma drug concentrations from the nonlinear component of elimination .

Result of Action

The molecular and cellular effects of Paroxetine’s action primarily involve the enhancement of serotonergic activity. This can lead to a reduction in symptoms of depression, panic disorder, OCD, social phobia, generalized anxiety disorder, the vasomotor symptoms of menopause, and premenstrual dysphoric disorder . Paroxetine can also influence a variety of cancers, including brain tumor, colon cancer, and breast cancer by blocking some protein kinase signaling pathways involved in tumorigenesis .

Action Environment

Environmental factors can influence the action of Paroxetine. For instance, in aquatic environments, Paroxetine has been found to affect the nutrient cycle by influencing multi-trophic microorganisms and nitrogen transformation in river sediments . It’s also worth noting that individual variants and additive effects need to be considered to optimize the dosage regimen for individual patients .

Safety and Hazards

When handling Paroxetine maleate, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Paroxetine has promising therapeutic effects and is used off-label in children and adolescents . The central point of future research is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUZSKXSWGSRU-QXGDPHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61869-08-7 (Parent), 110-16-7 (Parent)
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9042590
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paroxetine maleate

CAS RN

64006-44-6
Record name Piperidine, 3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-, (3S,4R)-, (2Z)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64006-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paroxetine maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064006446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paroxetine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paroxetine maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROXETINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F726G2563Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paroxetine maleate
Reactant of Route 2
Paroxetine maleate
Reactant of Route 3
Paroxetine maleate
Reactant of Route 4
Paroxetine maleate
Reactant of Route 5
Reactant of Route 5
Paroxetine maleate
Reactant of Route 6
Paroxetine maleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.